1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid
Overview
Description
The compound “1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid” contains several functional groups. It has a pyridine ring, an imidazole ring, and a carboxylic acid group. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has one nitrogen atom in the ring. Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . The carboxylic acid group (-COOH) is a weak acid.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a cyclization reaction, followed by the introduction of the pyridine ring . The carboxylic acid group could be introduced through various methods, such as oxidation or via a Grignard reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and imidazole rings, which are aromatic and thus contribute to the compound’s stability. The carboxylic acid group would likely be deprotonated under physiological conditions, giving the compound an overall negative charge .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The pyridine ring could undergo electrophilic substitution reactions, while the imidazole ring could participate in nucleophilic substitution reactions . The carboxylic acid group could be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar, which could influence its solubility in various solvents .Scientific Research Applications
Chemistry and Properties of Heterocyclic Compounds
Research has extensively investigated the chemistry and properties of heterocyclic compounds, including derivatives of imidazole and pyridine. Boča, Jameson, and Linert (2011) reviewed the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing their synthesis, properties, and applications in spectroscopy, magnetism, and biological activity. This review emphasizes the rich chemical variability of these compounds and highlights potential areas for future research (Boča, Jameson, & Linert, 2011).
Pharmacophore Design for Kinase Inhibitors
The pharmacophore design of kinase inhibitors has been a significant area of application for imidazole scaffolds. Scior et al. (2011) reviewed the design, synthesis, and activity studies of synthetic compounds with a tri- and tetra-substituted imidazole scaffold known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This review highlights the importance of imidazole derivatives in developing selective inhibitors for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optical Sensors and Biological Significance
Pyrimidine and imidazole derivatives have been explored for their applications as optical sensors due to their biological and medicinal relevance. Jindal and Kaur (2021) reviewed pyrimidine-based optical sensors, emphasizing their sensing capabilities and biological applications. This work illustrates the potential of these derivatives in developing sensitive and selective sensors for various applications (Jindal & Kaur, 2021).
Synthesis and Biological Properties of Phosphorylated Derivatives
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been extensively studied for their chemical and biological properties. Abdurakhmanova et al. (2018) reviewed the synthesis methods and highlighted the biological activity of these derivatives, such as insecticidal and antihypertensive effects. This research underscores the versatility of phosphorylated imidazole derivatives in synthesizing bioactive compounds (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Applications in Catalysis and Organic Synthesis
Imidazole and pyridine derivatives are crucial in catalysis and organic synthesis. Kantam et al. (2013) reviewed recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, highlighting the role of imidazole derivatives in enhancing the efficiency and sustainability of catalytic processes. This review points to the importance of these heterocycles in developing green and efficient catalytic methods (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Safety and Hazards
Future Directions
The potential applications of “1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid” would depend on its physical and chemical properties, as well as its biological activity. Given the presence of the pyridine, imidazole, and carboxylic acid functional groups, this compound could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .
Properties
IUPAC Name |
1-pyridin-4-ylimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-5-12(6-11-8)7-1-3-10-4-2-7/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQUHLGASAIJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734565 | |
Record name | 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339544-04-5 | |
Record name | 1-(Pyridin-4-yl)-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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